N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
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Overview
Description
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted with a phenyl group. The presence of the triazole ring imparts significant biological activity, making these compounds of interest in medicinal chemistry for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes, making the compound effective against certain diseases.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
1-Phenyl-1H-1,2,4-triazole: Studied for its antibacterial activity.
5-(1-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: Similar structure with potential antifungal activity.
Uniqueness
N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
21358-02-1 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,12-9-5-2-6-10-12)18-14-15-13(16-17-14)11-7-3-1-4-8-11/h1-10H,(H2,15,16,17,18) |
InChI Key |
LQDBHPKKYXVKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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